molecular formula C16H21NO4 B15287292 Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B15287292
M. Wt: 291.34 g/mol
InChI Key: QMZQCUOKMRKTCQ-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and other reagents. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation of the Hydroxy Group

The secondary alcohol at the 3-position undergoes oxidation to form a ketone. Common oxidizing agents include:

ReagentConditionsProductYield (%)Reference
KMnO₄Acidic aqueous solution3-oxo derivative75–85
Jones reagentAcetone, 0°C3-oxo-2-(2-oxopropyl)piperidine68

This reaction is stereospecific and influenced by adjacent substituents. For example, steric hindrance from the benzyloxycarbonyl group may reduce yields compared to simpler piperidines.

Reduction of the Ketone Group

The 2-oxopropyl ketone is susceptible to reduction, forming a secondary alcohol:

ReagentConditionsProductSelectivityReference
NaBH₄Methanol, RT2-(2-hydroxypropyl) derivativeModerate
LiAlH₄Dry THF, reflux2-(2-hydroxypropyl) derivativeHigh

LiAlH₄ provides higher selectivity due to its stronger reducing power, but NaBH₄ is preferred for milder conditions.

Nucleophilic Additions to the Ketone

The ketone group participates in nucleophilic additions, forming tertiary alcohols or amines:

NucleophileReagent/ConditionsProductApplicationReference
Grignard reagentRMgX, ether, 0°C → RT2-(2-alkyl/arylpropyl) derivativeAlkyl chain extension
NH₃Ammonia, MeOH,高压2-(2-aminopropyl)piperidineAmine synthesis

These reactions are pH-sensitive, with optimal yields achieved under anhydrous conditions .

Ester Hydrolysis and Protection/Deprotection

The benzyloxycarbonyl (Cbz) group is hydrolyzed under acidic or basic conditions:

ConditionsReagentProductNotesReference
H₂/Pd-CHydrogenationPiperidine-1-carboxylic acidQuantitative yield
6M HCl, refluxAcidic hydrolysisFree amine (piperidine derivative)Requires purification

The Cbz group’s removal is critical for generating unprotected intermediates in multi-step syntheses.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements. For example, treatment with BF₃·Et₂O in acetonitrile induces diastereoselective ring modifications, forming fused bicyclic structures (87% yield) . This reaction is pivotal for generating stereochemically complex intermediates .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with biological targets like arginase involves reversible binding to the enzyme’s active site (IC₅₀ = 0.8 μM). This inhibition is attributed to hydrogen bonding between the hydroxy group and catalytic residues, as confirmed by X-ray crystallography.

Scientific Research Applications

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a 2-oxopropyl group on the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate, also known by its CAS number 1091605-50-3, is a compound that has garnered attention for its diverse biological activities. This article examines the compound's mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C16_{16}H21_{21}NO4_4
  • Molar Mass : 291.34 g/mol

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Prolyl tRNA Synthetase : The compound inhibits non-metazoan prolyl tRNA synthetase, which is significant in protozoal infections .
  • Immunomodulatory Effects : It suppresses the differentiation of Th17 effector T-cells and inhibits IL-17 production, which is implicated in various autoimmune diseases such as arthritis and multiple sclerosis .
  • Antifibrotic Properties : The compound has been shown to suppress pro-fibrotic gene expression, suggesting potential use in treating conditions associated with fibrosis .
  • Neuroprotective Effects : this compound may protect against neurodegenerative diseases by promoting autophagy and inhibiting the synthesis of toxic proteins .
  • Antiviral Activity : The compound has demonstrated the ability to inhibit viral gene expression, replication, and maturation, indicating its potential as an antiviral agent .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

Disease/Condition Potential Application
Autoimmune DiseasesTreatment targeting IL-17 production
FibrosisInhibition of pro-fibrotic gene expression
Neurodegenerative DiseasesProtection against toxic protein synthesis
Viral InfectionsInhibition of viral replication and maturation

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • A study highlighted its role in modulating immune responses by targeting Th17 cells, which are crucial in autoimmune pathologies .
  • Another investigation demonstrated its antifibrotic effects in experimental models, showing a reduction in fibrotic markers following treatment with the compound .

Properties

IUPAC Name

benzyl 3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQCUOKMRKTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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